N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide, also known as CP-424174, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 452.99 g/mol. This compound features a complex structure that includes a chloro-substituted aromatic ring, a carbamoyl group, and a benzenesulfonamide moiety, making it notable for its potential applications in medicinal chemistry and biochemistry .
The synthesis of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
These steps require careful control of reaction conditions to yield the desired product with high purity .
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is primarily utilized in scientific research. Its applications include:
Interaction studies involving N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide have focused on its effects on cytokine levels in vitro. Preliminary data suggest that it may modulate the release of pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent. Further research is required to elucidate its mechanism of action and identify specific molecular targets .
Several compounds exhibit structural and functional similarities to N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide:
Compound Name | Structure | Key Features |
---|---|---|
Sulfanilamide | Sulfanilamide | Basic sulfonamide structure; used as an antibiotic |
Celecoxib | Celecoxib | Selective COX-2 inhibitor; anti-inflammatory properties |
Phentermine | Phentermine | Amphetamine derivative; appetite suppressant |
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is unique due to its specific combination of a chloro-substituted aromatic system with a sulfonamide moiety and a hydroxylated propanoyl group. This structural combination provides distinct biological activity profiles compared to other sulfonamides and anti-inflammatory agents.